N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-sulfamoylbenzamide
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Overview
Description
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE is a complex organic compound that features a thiazolo[5,4-b]pyridine core. . The thiazole and pyridine rings in its structure contribute to its biological activity, making it a valuable target for drug development.
Preparation Methods
The synthesis of N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE typically involves multiple steps starting from commercially available substances. Reaction conditions often involve the use of hydrazonoyl halides and arylidenemalononitrile in the presence of ethanol and triethylamine . Industrial production methods would likely optimize these steps for higher yields and purity, potentially incorporating microwave irradiation to reduce reaction times .
Chemical Reactions Analysis
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under basic or acidic conditions
Scientific Research Applications
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its role as a PI3K inhibitor, which is crucial in cell signaling pathways.
Medicine: Potential therapeutic applications in treating cancers due to its antitumor activity.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of PI3K, an enzyme involved in various cellular functions such as growth, proliferation, and survival . The sulfonamide group in the compound enhances its binding affinity to the enzyme, leading to effective inhibition. This interaction is facilitated by the electron-deficient aryl group, which makes the sulfonamide NH proton more acidic, allowing for stronger interactions with the enzyme’s active site .
Comparison with Similar Compounds
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE can be compared with other thiazolo[5,4-b]pyridine derivatives:
2-Chloro-4-florophenyl sulfonamide: Similar PI3K inhibitory activity but with different substituents affecting potency.
5-Chlorothiophene-2-sulfonamide: Another potent PI3K inhibitor with a different heterocyclic structure.
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in their biological activities and synthetic routes.
N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)-4-SULFAMOYLBENZAMIDE stands out due to its specific structural features that enhance its biological activity, making it a unique and valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C20H16N4O3S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-15(19-24-17-6-3-11-22-20(17)28-19)4-2-5-16(12)23-18(25)13-7-9-14(10-8-13)29(21,26)27/h2-11H,1H3,(H,23,25)(H2,21,26,27) |
InChI Key |
UPXPRVBGARQUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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